molecular formula C10H12N2O5 B8635257 3,4-Dimethoxy-N-methyl-5-nitrobenzamide CAS No. 866109-51-5

3,4-Dimethoxy-N-methyl-5-nitrobenzamide

Cat. No.: B8635257
CAS No.: 866109-51-5
M. Wt: 240.21 g/mol
InChI Key: UJXAKIFXXVVRDB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-methyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at the 5-position, methoxy groups at the 3- and 4-positions, and a methyl-substituted amide moiety. Its molecular formula is C₁₁H₁₂N₂O₅, with a calculated molecular weight of 252.23 g/mol. The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, influencing its electronic properties, solubility, and reactivity.

Properties

CAS No.

866109-51-5

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3,4-dimethoxy-N-methyl-5-nitrobenzamide

InChI

InChI=1S/C10H12N2O5/c1-11-10(13)6-4-7(12(14)15)9(17-3)8(5-6)16-2/h4-5H,1-3H3,(H,11,13)

InChI Key

UJXAKIFXXVVRDB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,4-Dimethoxy-N-methyl-5-nitrobenzamide with key structural analogs, emphasizing substituent effects and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Use/Activity Reference
This compound 3,4-OCH₃, 5-NO₂, N-CH₃ 252.23 Nitro, methoxy, methylamide Research compound
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-OCH₂OEt, N-(2,3-Cl₂Ph) 354.22 Ethoxymethoxy, dichlorophenyl Pesticide
Sulfentrazone (N-(2,4-dichloro-5-(difluoromethyltriazolinone)phenyl)methanesulfonamide) CF₃, triazole, SO₂NH₂ 396.20 Trifluoromethyl, sulfonamide Herbicide
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate 2,4-OH, 5-NO₂Bz, COOCH₃ 330.28 Hydroxy, nitrobenzamido, ester Biological studies
N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide Thiazole, 3,4-Cl₂Bz, 3-NO₂ 408.26 Thiazole, dichlorobenzyl, nitro Agrochemical research
Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., methoxy): Enhance solubility in polar solvents compared to halogenated analogs like etobenzanid . Nitro Group: Serves as a reactive site for reduction to amines (e.g., in pharmaceutical intermediates) and contributes to electron-deficient aromatic systems .

Biological and Agrochemical Relevance :

  • Halogenated benzamides (e.g., etobenzanid) exhibit pesticidal activity due to lipophilic Cl groups improving membrane permeability .
  • Trifluoromethyl groups (e.g., sulfentrazone) enhance metabolic stability and bioavailability .
  • The target compound’s methoxy groups may reduce toxicity compared to halogenated analogs, making it a candidate for medicinal chemistry optimization.

Physicochemical Properties

Property This compound Etobenzanid Sulfentrazone
LogP (Predicted) ~1.8 (moderate lipophilicity) ~3.5 ~4.2
Solubility Higher in polar solvents (methoxy groups) Low (Cl groups) Very low (CF₃)
Stability Nitro group may decompose under strong reducing conditions Stable to hydrolysis High thermal stability

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